

Technical Application Note: 3'-Chloro-3-phenylpropiophenone in Agrochemical Synthesis

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Compound of Interest

Compound Name:	3'-Chloro-3-phenylpropiophenone
CAS No.:	388091-63-2
Cat. No.:	B1314846

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Chemical Profile & Strategic Value

3'-Chloro-3-phenylpropiophenone (CAS: 14946-44-2), also known as 1-(3-chlorophenyl)-3-phenylpropan-1-one, is a functionalized dihydrochalcone derivative. In the context of agrochemical discovery, this molecule represents a "privileged scaffold" due to two specific structural features:

- **The meta-Chloro Substituent:** Halogenation at the meta position of the benzoyl ring significantly increases lipophilicity () and metabolic stability. It blocks common sites of metabolic oxidation (CYP450 degradation) in target organisms (fungi/insects), prolonging the half-life of the active ingredient.
- **The 1,3-Diarylpropan-1-one Backbone:** This flexible linker allows the molecule to adopt conformations that mimic natural flavonoids and chalcones, serving as a precursor for two

major agrochemical classes: Sterol Biosynthesis Inhibitors (SBIs) and Pyrazoline Insecticides.

Physicochemical Properties

Property	Value	Relevance
Molecular Formula		Precursor mass
Molecular Weight	244.72 g/mol	Fragment-based drug design compliant
Boiling Point	~113–115°C (4 mmHg)	Distillable for high-purity isolation
Solubility	Methanol, Chloroform, DCM	Compatible with standard organic solvents

Application I: Enantioselective Synthesis of Chiral Alcohols (Fungicide Precursors)

Chiral 1,3-diarylpropanols are critical pharmacophores in modern fungicides. The enantioselective reduction of the ketone functionality is the pivotal step in synthesizing these bioactive targets. The (S)-enantiomer is often the eutomer (biologically active form) for target enzymes.

Mechanistic Insight: Asymmetric Transfer Hydrogenation (ATH)

We utilize a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya catalyst system. Unlike borohydride reductions, this method uses formic acid/triethylamine as the hydrogen source, ensuring high enantiomeric excess (ee) and scalability.

Experimental Protocol: Ru-Catalyzed ATH

Objective: Synthesis of (S)-1-(3-chlorophenyl)-3-phenylpropan-1-ol with >95% ee.

Reagents:

- Substrate: **3'-Chloro-3-phenylpropiofenone** (10 mmol)
- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)
- Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
- Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Procedure:

- Catalyst Preparation: In a dry Schlenk flask under nitrogen, dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (32 mg, 0.05 mmol) in degassed DCM (5 mL).
- Reaction Initiation: Add the substrate (2.45 g, 10 mmol) to the catalyst solution.
- H-Donor Addition: Slowly inject the HCOOH/Et₃N mixture (3 mL) via syringe.
- Incubation: Stir the reaction mixture at 28°C for 14–18 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
- Quenching: Upon completion, dilute with water (20 mL) and extract with DCM (3 x 15 mL).
- Purification: Wash the organic layer with saturated NaHCO₃ (to remove excess acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
- Isolation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the chiral alcohol as a colorless oil.

Validation Metrics:

- Yield: Expected 85–92%.
- Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10). Expected >96% ee.^[1]

Workflow Visualization

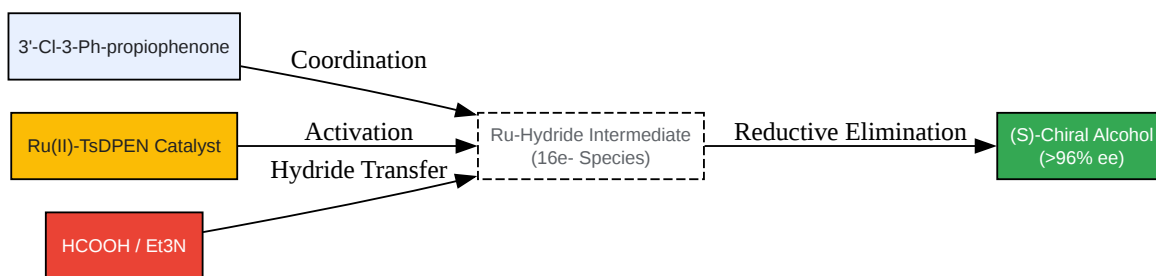


Figure 1: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanism for chiral alcohol synthesis.

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Application II: Synthesis of Azole Fungicide Scaffolds via α -Functionalization

The 3'-chloropropiophenone backbone allows for

α -halogenation followed by nucleophilic substitution with triazoles or imidazoles. This creates the core structure of DMI (Demethylation Inhibitor) fungicides, which target fungal ergosterol biosynthesis.

Strategic Logic

Direct reaction of the ketone with azoles is difficult. We employ an

α -bromination strategy to create a reactive electrophile. The subsequent substitution with 1,2,4-triazole creates the bioactive C-N bond.

Experimental Protocol: α -Bromination & Triazole Insertion

Objective: Synthesis of

α -(1,2,4-triazol-1-yl)-3'-chloro-3-phenylpropiofenone.

Reagents:

- Substrate: **3'-Chloro-3-phenylpropiofenone** (10 mmol)
- Brominating Agent:

(2.2 equiv) or NBS (1.1 equiv) with p-TsOH.

- Nucleophile: 1,2,4-Triazole (3.0 equiv).

- Base:

(3.0 equiv).

Step-by-Step Procedure:

- -Bromination:

- Dissolve substrate (2.45 g) in EtOAc/CHCl₃ (1:1, 20 mL).

- Add

(4.9 g, 22 mmol) and reflux for 4 hours. The heterogeneous green copper salt turns white () as the reaction proceeds.

- Filter off copper salts. Wash filtrate with water, dry, and concentrate to obtain the -bromo intermediate (crude is usually sufficient).

- Triazole Substitution:

- Dissolve the crude

-bromo ketone in DMF (15 mL).

- Add 1,2,4-triazole (2.07 g, 30 mmol) and

(4.14 g, 30 mmol).

- Heat to 80°C for 6 hours.

- Workup:

- Pour mixture into ice water (100 mL). Extract with EtOAc (3 x 30 mL).

- Wash organic phase with LiCl (5% aq) to remove DMF.

- Final Product: Recrystallize from Ethanol/Hexane to obtain the triazolyl ketone.

Note on Bioactivity: This ketone can be further reduced (using Protocol I) or reacted with Grignard reagents to form tertiary alcohols, mimicking the structure of Tebuconazole analogs.

Synthesis Pathway Visualization

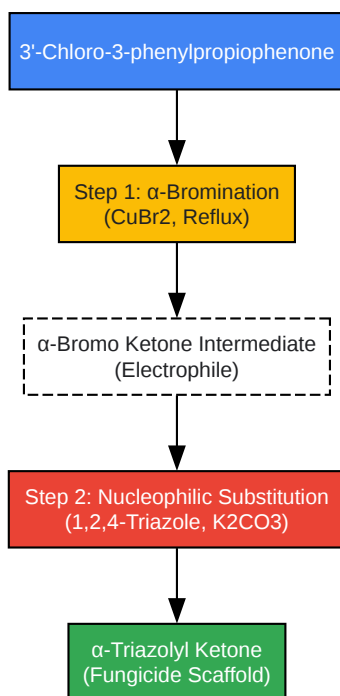


Figure 2: Synthetic route for Azole Fungicide precursors via α -bromination and triazole substitution.

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Quality Control & Analytical Standards

To ensure data integrity in regulatory submissions, the following analytical parameters must be met.

HPLC Method for Chiral Purity

- Column: Daicel Chiralcel OD-H (

mm, 5

m).

- Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Times (Approx):
 - (R)-Enantiomer: 8.5 min
 - (S)-Enantiomer: 11.2 min (Target)

NMR Characterization (Reference Data)

- NMR (400 MHz,
):
7.90 (s, 1H, Ar-H), 7.82 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.30-7.18 (m, 5H, Ph-H), 3.28 (t, 2H,
) , 3.08 (t, 2H,
).
• Interpretation: The triplet at
3.28 corresponds to the
-methylene protons adjacent to the carbonyl, a key indicator of ketone integrity.

References

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- ResearchGate. (2025). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved February 18, 2026, from [[Link](#)]
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